6-Hydroxyisosativan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H18O5 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

(3R)-3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |

InChI |

InChI=1S/C17H18O5/c1-20-12-3-4-13(14(18)7-12)11-5-10-6-15(19)17(21-2)8-16(10)22-9-11/h3-4,6-8,11,18-19H,5,9H2,1-2H3/t11-/m0/s1 |

InChI Key |

KNJKQRABLUKYBC-NSHDSACASA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@H]2CC3=CC(=C(C=C3OC2)OC)O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=CC(=C(C=C3OC2)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 6-Hydroxyisosativan?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 6-Hydroxyisosativan. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a flavonoid, a class of natural products known for their diverse biological activities. Its chemical identity is established by its unique structure and physicochemical properties.

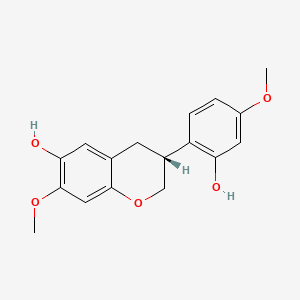

The definitive structure of this compound is presented below:

Caption: Chemical structure of this compound.

A summary of its key chemical data is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 2172624-69-8 | [1][2] |

| Molecular Formula | C₁₇H₁₈O₅ | [1] |

| Molecular Weight | 302.32 g/mol | [1] |

| Predicted Boiling Point | 448.5±45.0 °C | [1] |

| Predicted Density | 1.279±0.06 g/cm³ | [1] |

| Predicted pKa | 9.48±0.40 | [1] |

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the current scientific literature, its structural similarity to other isoflavonoids, such as 6-hydroxygenistein, suggests potential involvement in key cellular signaling pathways related to antioxidant and anti-inflammatory responses. Many isoflavones are recognized for their therapeutic potential, including anticancer and antioxidant effects.

Based on the activities of related compounds, this compound is hypothesized to modulate the Nrf2/HO-1 and NF-κB signaling pathways. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed signaling pathways modulated by this compound.

This diagram illustrates how this compound may promote the Nrf2/HO-1 pathway, leading to an antioxidant response, while simultaneously inhibiting the NF-κB pathway to reduce inflammation.

Experimental Protocols: A Generalized Approach to Isoflavonoid Synthesis

Objective: To synthesize an isoflavone scaffold via Suzuki-Miyaura coupling.

Materials:

-

A suitably substituted 3-iodochromone.

-

An appropriately functionalized phenylboronic acid or its pinacol ester.

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF).

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-iodochromone (1.0 eq) and the phenylboronic acid derivative (1.2-1.5 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: To the solution, add the palladium catalyst (0.05-0.1 eq) and the base (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired isoflavone.

-

Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

This generalized protocol serves as a foundational method for the synthesis of isoflavonoids like this compound and can be adapted and optimized based on the specific functionalities of the starting materials.

References

6-Hydroxyisosativan: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyisosativan is a naturally occurring isoflavan, a class of isoflavonoids, that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its potential biological activities. Drawing on established phytochemical research, this document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this novel compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Natural Sources of this compound

To date, the primary identified natural source of this compound is the plant species Derris robusta. Specifically, the compound has been isolated from the twigs and leaves of this plant. Derris robusta is a tree species belonging to the Leguminosae family and is found in India. The genus Derris is known to be a rich source of various flavonoids, particularly prenylated isoflavonoids and pterocarpans, which have been associated with a range of biological activities.

| Plant Species | Family | Plant Part(s) | Reference |

| Derris robusta | Leguminosae | Twigs and Leaves | [Wei, G.-Z., et al., 2016][1] |

Isolation and Purification of this compound from Derris robusta

The isolation of this compound from Derris robusta involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is based on the methodology described by Wei, G.-Z., et al. in their 2016 publication which first reported the discovery of this compound[1].

Experimental Protocol: Isolation from Derris robusta

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The twigs and leaves of Derris robusta are collected and air-dried. The dried plant material is then powdered to increase the surface area for efficient extraction.

-

Ethanol Extraction: The powdered plant material (e.g., 12.0 kg) is subjected to extraction with 95% ethanol at room temperature. This process is typically repeated multiple times (e.g., three times, for 7 days each) to ensure exhaustive extraction of the phytochemicals.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation of the Crude Extract

-

Suspension and Partitioning: The crude ethanol extract is suspended in water and then partitioned successively with different organic solvents of increasing polarity. A common solvent partitioning scheme would involve petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their solubility and polarity.

-

Focus on the Ethyl Acetate Fraction: The ethyl acetate fraction is typically rich in isoflavonoids and is therefore the fraction of interest for the isolation of this compound. This fraction is concentrated to dryness.

2.1.3. Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate fraction is applied to a silica gel column.

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is chloroform-methanol (e.g., starting from 100:0 and gradually increasing the methanol concentration).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

The fraction containing the compound of interest from the silica gel column is further purified on a Sephadex LH-20 column.

-

The column is typically eluted with methanol. This step helps to remove smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification is often achieved using preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

The elution can be isocratic or a gradient, depending on the separation requirements.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Quantitative Data

Currently, there is no published data available on the specific yield of this compound from Derris robusta. The original isolation paper focused on the identification and structural elucidation of new compounds and did not provide quantitative yields for each isolated constituent[1]. Further quantitative analysis would be required to determine the concentration of this compound in the plant material.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the activities of structurally similar isoflavonoids provide strong indications of its potential therapeutic effects. Many isoflavonoids are known to possess antioxidant and anti-inflammatory properties[2][3][4][5][6][7].

A key signaling pathway implicated in the cellular defense against oxidative stress and inflammation is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway [8][9][10]. It is plausible that this compound, like other isoflavonoids, may exert its protective effects through the activation of this pathway.

Hypothesized Signaling Pathway: Nrf2/HO-1 Activation

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (potentially including isoflavonoids like this compound), Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including HO-1. The upregulation of these genes helps to mitigate oxidative damage and reduce inflammation.

Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Hypothesized Nrf2/HO-1 Signaling Pathway

Caption: Hypothesized activation of the Nrf2/HO-1 signaling pathway.

Conclusion

This compound is a novel isoflavan isolated from Derris robusta. The detailed protocol for its isolation provides a clear path for obtaining this compound for further research. While direct biological studies on this compound are still in their infancy, the known activities of related isoflavonoids suggest its potential as an antioxidant and anti-inflammatory agent, possibly acting through the Nrf2/HO-1 signaling pathway. This technical guide serves as a comprehensive resource to stimulate and facilitate future investigations into the therapeutic applications of this compound. Further research is warranted to quantify its presence in Derris robusta and to experimentally validate its biological mechanisms of action.

References

- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Biosynthesis Pathway of 6-Hydroxyisosativan in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyisosativan is a pterocarpan phytoalexin found in various leguminous plants, playing a significant role in plant defense mechanisms. Its biosynthesis follows the general phenylpropanoid and isoflavonoid pathways, culminating in a series of specific enzymatic reactions to form the characteristic pterocarpan skeleton. This technical guide provides a detailed overview of the core biosynthesis pathway of this compound, with a focus on the enzymatic steps, regulatory aspects, and experimental protocols relevant for its study. While the overarching pathway is well-established, the specific enzyme catalyzing the final 6-hydroxylation step remains to be definitively characterized. This guide presents a putative final step based on current knowledge of isoflavonoid-modifying enzymes and provides detailed methodologies to facilitate further research in this area.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor L-phenylalanine. This is then converted through a series of enzymatic steps to the isoflavone formononetin, a key branch-point intermediate in the biosynthesis of various pterocarpans in plants like Medicago truncatula.[1][2] The pathway from formononetin to isosativan is well-characterized. The final step is the hydroxylation of isosativan at the 6a-position to yield this compound. This reaction is hypothetically catalyzed by a cytochrome P450 monooxygenase.

The proposed biosynthetic pathway is as follows:

-

L-Phenylalanine -> Cinnamic acid -> p-Coumaroyl-CoA (General Phenylpropanoid Pathway)

-

p-Coumaroyl-CoA + 3x Malonyl-CoA -> Naringenin chalcone (Chalcone synthase - CHS)

-

Naringenin chalcone -> Naringenin (Chalcone isomerase - CHI)

-

Naringenin -> Genistein (Isoflavone synthase - IFS; 2-hydroxyisoflavanone dehydratase - HID)

-

Liquiritigenin -> Daidzein (Isoflavone synthase - IFS; 2-hydroxyisoflavanone dehydratase - HID)

-

Daidzein -> Formononetin (Isoflavone O-methyltransferase - IOMT)

-

Formononetin -> 2'-hydroxyformononetin (Isoflavone 2'-hydroxylase - I2'H, a cytochrome P450 enzyme)

-

2'-hydroxyformononetin -> Vestitone (Vestitone reductase - VR)

-

Vestitone -> Isosativan (Isoflavone reductase - IFR)

-

Isosativan -> This compound (Putative Isosativan 6-hydroxylase, likely a cytochrome P450 monooxygenase)

dot digraph "this compound Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Proposed biosynthesis pathway of this compound."

Quantitative Data

As the specific enzyme for the final hydroxylation step has not been characterized, no direct kinetic data for "Isosativan 6-hydroxylase" is available. However, kinetic parameters for other related isoflavonoid hydroxylases, which are also cytochrome P450 enzymes, can provide a reference for what to expect.

| Enzyme Class | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Plant Source |

| Isoflavone 2'-hydroxylase (CYP81E1) | Formononetin | 5.8 | 12.8 | 7.5 | 30 | Glycyrrhiza echinata |

| Isoflavone 2'-hydroxylase (CYP81E1) | Biochanin A | 7.2 | 10.5 | 7.5 | 30 | Glycyrrhiza echinata |

| Flavonoid 3'-hydroxylase (CYP75B1) | Naringenin | ~5 | - | 7.5 | 30 | Petunia x hybrida |

| Flavonol 6-hydroxylase (F6H) | Kaempferol | 12.5 | 1.2 nkat/mg | 7.0 | 30 | Chrysosplenium americanum[3] |

Experimental Protocols

Identification and Cloning of a Candidate Isosativan 6-Hydroxylase Gene

A common approach to identify the gene encoding a putative hydroxylase is through transcriptomics.

-

Elicitation and RNA Extraction:

-

Treat Medicago truncatula cell cultures or seedlings with an elicitor known to induce phytoalexin biosynthesis (e.g., yeast extract, methyl jasmonate).[1]

-

Harvest tissues at various time points post-elicitation.

-

Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase treatment.

-

-

Transcriptome Sequencing (RNA-Seq):

-

Prepare cDNA libraries from the extracted RNA.

-

Perform high-throughput sequencing.

-

Analyze the differential gene expression between elicited and control samples.

-

Identify candidate cytochrome P450 genes that are significantly upregulated and co-expressed with known pterocarpan biosynthesis genes.

-

-

Gene Cloning:

-

Design primers based on the candidate gene sequences.

-

Amplify the full-length cDNA using RT-PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression, pET-28a for E. coli expression).

-

dot digraph "Gene Identification Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Workflow for identifying candidate hydroxylase genes."

Heterologous Expression and Enzyme Assay

Yeast (e.g., Saccharomyces cerevisiae) is a common system for expressing plant cytochrome P450 enzymes.

-

Yeast Transformation:

-

Transform the expression vector containing the candidate P450 gene into a suitable yeast strain (e.g., INVSc1).

-

Select for transformed colonies on appropriate selective media.

-

-

Microsome Preparation:

-

Grow a large-scale culture of the transformed yeast.

-

Induce protein expression (e.g., with galactose for pYES vectors).

-

Harvest the cells and spheroplast them.

-

Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

-

-

Enzyme Assay:

-

The reaction mixture (total volume 200 µL) should contain:

-

100 mM potassium phosphate buffer (pH 7.5)

-

50-100 µg of microsomal protein

-

1 mM NADPH

-

50 µM Isosativan (substrate)

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Extract the products with ethyl acetate.

-

Evaporate the solvent and redissolve the residue in methanol for analysis.

-

dot digraph "Heterologous Expression and Assay" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Workflow for enzyme characterization."

Product Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is the primary method for identifying and quantifying the reaction product.

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient: A suitable gradient to separate isosativan and the more polar this compound.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor for the expected mass-to-charge ratio (m/z) of this compound and its fragmentation pattern.

-

-

NMR Spectroscopy:

-

For structural confirmation, the product can be purified by preparative HPLC and subjected to ¹H and ¹³C NMR analysis.

-

Regulation of this compound Biosynthesis

The biosynthesis of pterocarpan phytoalexins, including likely this compound, is tightly regulated and induced by various biotic and abiotic stresses.

-

Transcriptional Regulation: The expression of isoflavonoid biosynthesis genes is often coordinately upregulated upon pathogen attack or elicitor treatment. This regulation is mediated by various transcription factors, including MYB, bHLH, and WRKY families.

-

Signaling Molecules: Jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules involved in plant defense responses and can induce the expression of phytoalexin biosynthesis genes.[1]

dot digraph "Regulatory Network" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Simplified regulatory network of pterocarpan biosynthesis."

Conclusion

The biosynthesis of this compound is a multi-step process rooted in the well-established isoflavonoid pathway. While the precursor, isosativan, is formed through a series of known enzymatic reactions, the final hydroxylation to this compound is catalyzed by a yet-to-be-identified enzyme, likely a cytochrome P450 monooxygenase. This guide provides a comprehensive framework for the investigation of this final biosynthetic step, offering detailed protocols for gene identification, heterologous expression, and enzyme characterization. Further research in this area will not only elucidate the complete biosynthetic pathway but also open avenues for the metabolic engineering of this and other valuable phytoalexins in plants.

References

6-Hydroxyisosativan: A Technical Guide on its Putative Discovery, Chemistry, and Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the isoflavonoid isosativan, the parent compound of the putative 6-Hydroxyisosativan. Due to the current absence of specific literature on this compound, this guide focuses on the known discovery, and characteristics of isosativan. It further explores the potential implications of hydroxylation at the 6-position, drawing insights from the broader family of isoflavonoids.

Introduction to Isosativan and the Potential of this compound

Isoflavonoids are a class of naturally occurring phenolic compounds that are structurally related to estrogens and are known for their diverse biological activities.[1][2] Isosativan, a 7-O-methylated isoflavonoid, has been identified in natural sources, notably in Nigerian red propolis.[3] While research on isosativan itself is limited, the broader family of isoflavonoids has been extensively studied for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer effects.[2][4]

The hypothetical compound, this compound, represents a hydroxylated derivative of isosativan. The introduction of a hydroxyl group can significantly alter the physicochemical properties and biological activity of a molecule.[5][6] Hydroxylation can impact a compound's antioxidant potential, receptor binding affinity, and metabolic stability, making this compound a molecule of considerable interest for future research and drug discovery.[7][8]

Discovery and Characterization of Isosativan

The discovery of isosativan has been reported through its isolation from natural sources. A key study identified isosativan in a sample of Nigerian red propolis.[3] The structure of isosativan was elucidated using modern spectroscopic techniques.

Physicochemical Properties of Isosativan

| Property | Value/Description | Reference |

| Molecular Formula | C₁₇H₁₆O₄ | [3] |

| Molecular Weight | 284.31 g/mol | [3] |

| Class | 7-O-methylated isoflavonoid | [3] |

| Appearance | Not reported | |

| Solubility | Not reported |

Spectroscopic Data for Isosativan

The structural confirmation of isosativan was achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Key Findings | Reference |

| ¹H NMR | Signals corresponding to aromatic protons and methoxy groups consistent with the isoflavonoid scaffold. | [3] |

| ¹³C NMR | Carbon signals confirming the isoflavonoid core and the presence of a methoxy group. | [3] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₁₇H₁₆O₄. | [3] |

Experimental Protocols

General Protocol for the Isolation of Isosativan from Natural Sources

The following is a generalized protocol for the isolation of isoflavonoids like isosativan from a natural source, based on common phytochemical extraction and purification techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Soy Extract, Rich in Hydroxylated Isoflavones, Exhibits Antidiabetic Properties In Vitro and in Drosophila melanogaster In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of 6-Hydroxyisosativan

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyisosativan is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. As a derivative of sativan, it belongs to the pterocarpan group of isoflavonoids, which are characterized by a tetracyclic ring system. The interest in this compound and related compounds stems from their potential pharmacological properties, including antioxidant and anti-inflammatory effects, which are areas of active investigation in drug discovery and development. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its characterization. Due to the limited availability of experimental data specifically for this compound, this guide also incorporates information and protocols from structurally similar isoflavonoids to provide a comprehensive resource for researchers.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₅ | [1] |

| Molecular Weight | 302.32 g/mol | [1] |

| CAS Number | 2172624-69-8 | [1] |

| Appearance | Powder | [2] |

| Boiling Point (Predicted) | 448.5 ± 45.0 °C | [1] |

| Density (Predicted) | 1.279 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.48 ± 0.40 | [1] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Aromatic protons (δ 6.0-7.5 ppm), methoxy group protons (δ ~3.8 ppm), chiral center protons, and aliphatic protons of the pyran ring. |

| ¹³C NMR | Aromatic carbons (δ 100-160 ppm), methoxy carbon (δ ~55 ppm), carbons of the pyran ring, and the chiral carbons. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 302.32. |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH) stretching (around 3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1600 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹). |

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide generalized and detailed methodologies for the isolation, synthesis, and characterization of isoflavonoids, which can be adapted for this compound.

Isolation of Isoflavonoids from Natural Sources

The isolation of isoflavonoids like this compound typically involves extraction from a plant source, followed by chromatographic separation.

Workflow for Isolation and Purification

Caption: General workflow for the isolation of isoflavonoids.

Detailed Protocol:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

-

Further Purification: Fractions containing the compound of interest are further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution.

-

Analysis: The IR spectrum is recorded to identify the functional groups present in the molecule.

Potential Signaling Pathways

While no specific signaling pathways involving this compound have been definitively elucidated, based on the known biological activities of structurally similar isoflavonoids, a putative mechanism of action can be proposed. Many flavonoids are known to exert their antioxidant and anti-inflammatory effects through the modulation of key signaling pathways such as the Nrf2/HO-1 and NF-κB pathways.

Hypothetical Signaling Pathway of this compound

Caption: Putative antioxidant and anti-inflammatory signaling pathway.

This proposed pathway suggests that this compound may mitigate oxidative stress by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Concurrently, it may inhibit the pro-inflammatory NF-κB pathway, which is often activated by reactive oxygen species (ROS).

Conclusion

This compound is an isoflavonoid with potential for further scientific investigation. This guide provides the currently available data on its physical and chemical properties and outlines standard experimental protocols for its study. The limited availability of specific experimental data highlights the need for further research to fully characterize this compound and elucidate its biological activities and mechanisms of action. The provided methodologies and the hypothetical signaling pathway serve as a foundation for researchers to design and conduct future studies on this compound and related compounds.

References

Predicted Biological Activity of 6-Hydroxyisosativan: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the biological activities of 6-Hydroxyisosativan. As of the date of this publication, there is a notable absence of direct experimental data for this specific compound in the public domain. The predictions herein are extrapolated from the known biological activities of structurally related isoflavans, particularly vestitol and neovestitol, and the broader class of isoflavonoids. All quantitative data and experimental protocols are based on these analogs and should be considered as a theoretical baseline for future research.

Introduction

This compound is an isoflavan, a class of flavonoid compounds characterized by a C6-C3-C6 carbon skeleton without the C2-C3 double bond and C4 carbonyl group found in the more common isoflavones. This structural distinction influences the molecule's stereochemistry and, consequently, its biological properties. While direct studies on this compound are not currently available, the well-documented bioactivities of related isoflavans provide a strong foundation for predicting its pharmacological potential. This whitepaper aims to consolidate this predictive information, offering a technical guide for researchers interested in the prospective therapeutic applications of this compound. The primary predicted activities include anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.

Predicted Biological Activities

Based on the activities of its structural analogs, this compound is predicted to exhibit several key biological functions:

-

Anti-inflammatory Activity: Isoflavonoids are known to modulate inflammatory responses.[1] It is highly probable that this compound will demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is supported by studies on vestitol and neovestitol, which have been shown to reduce neutrophil migration and the release of inflammatory signaling molecules.[2][3]

-

Antimicrobial Activity: The isoflavan structure is associated with antimicrobial effects. Vestitol and neovestitol have demonstrated efficacy against a range of bacteria.[4][5] Therefore, this compound is predicted to possess antimicrobial properties.

-

Antioxidant Activity: Flavonoids are renowned for their antioxidant capabilities, acting as free radical scavengers and modulators of endogenous antioxidant enzymes.[6] Although specific quantitative data for analogs are limited, the phenolic hydroxyl groups in the structure of this compound suggest it will likely exhibit antioxidant activity.

Quantitative Data for Structurally Related Isoflavans

To provide a quantitative basis for the predicted activities of this compound, the following tables summarize the experimental data for the closely related isoflavans, vestitol and neovestitol.

Table 1: Predicted Anti-inflammatory Activity of this compound Based on Analogs

| Compound | Assay | Target/Cell Line | Result |

| Vestitol | Neutrophil Migration Assay (in vivo) | Murine model (LPS or mBSA induced) | Inhibition of migration at 1, 3, and 10 mg/kg[2] |

| Nitric Oxide (NO) Production Assay | LPS-activated peritoneal macrophages | 60% reduction in NO release at 0.55 µM | |

| Neovestitol | Neutrophil Migration Assay (in vivo) | Murine model (LPS induced) | Inhibition of migration at 3 and 10 mg/kg[3] |

| Nitric Oxide (NO) Production Assay | LPS-activated RAW 264.7 macrophages | 60% inhibition of NO production at 0.22 µM[2] |

Table 2: Predicted Antimicrobial Activity of this compound Based on Analogs

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |

| Vestitol | Staphylococcus aureus | 25-50 | 25-50 |

| Streptococcus mutans | 50-100 | 50-100 | |

| Streptococcus sobrinus | 25-50 | 25-50 | |

| Actinomyces naeslundii | 50-100 | 50-100 | |

| Neovestitol | Staphylococcus aureus | <6.25 | 25-50 |

| Streptococcus mutans | 25-50 | 50-100 | |

| Streptococcus sobrinus | <6.25 | 25-50 | |

| Actinomyces naeslundii | 25-50 | 50-100 |

Data sourced from Bueno-Silva et al., 2013.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be pertinent to validating the predicted activities of this compound, based on protocols used for vestitol and neovestitol.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

-

Objective: To determine the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Protocol:

-

Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for 1 hour.

-

LPS (1 µg/mL) is added to the wells to induce an inflammatory response and incubated for 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples.

-

Cell viability is assessed in parallel using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

-

Objective: To determine the lowest concentration of the test compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of a specific bacterium.

-

Bacterial Strains: Relevant bacterial strains (e.g., Staphylococcus aureus, Streptococcus mutans) are grown in appropriate broth media.

-

Protocol:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

To determine the MBC, an aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto agar plates.

-

The plates are incubated at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration that prevents any bacterial growth on the agar plates.

-

Visualizations: Predicted Mechanisms and Workflows

The following diagrams illustrate the predicted signaling pathways and a hypothetical experimental workflow for the investigation of this compound.

Caption: Predicted anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

6-Hydroxyisosativan: A Key Phytoalexin in Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Hydroxyisosativan is a naturally occurring pterocarpan phytoalexin found predominantly in leguminous plants, such as those from the Medicago genus (alfalfa and its relatives). Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants as a response to pathogenic attack or abiotic stress. As a key component of the plant's induced defense system, this compound plays a crucial role in protecting plants against a variety of fungal and microbial pathogens. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and experimental analysis of this compound, tailored for researchers in plant science, natural product chemistry, and drug development.

Chemical Structure and Properties

This compound belongs to the pterocarpan class of isoflavonoids. Its chemical structure is characterized by a tetracyclic ring system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| CAS Number | 66494-62-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is an integral part of the broader isoflavonoid pathway, which is primarily active in leguminous plants. The pathway is induced in response to various stress signals, particularly from pathogens.

The immediate precursor to this compound is believed to be the pterocarpan medicarpin. The final step involves a hydroxylation reaction at the 6a position of the isosativan scaffold. The biosynthesis is initiated from the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions involving Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL) leads to the formation of 4-coumaroyl-CoA, a key intermediate. This is followed by the action of chalcone synthase (CHS) and chalcone isomerase (CHI) to produce the flavanone naringenin.

The pathway then diverges into the isoflavonoid branch with the action of isoflavone synthase (IFS). A series of subsequent enzymatic modifications, including reductions and methylations, lead to the formation of the pterocarpan skeleton of medicarpin. Finally, a specific hydroxylase is thought to catalyze the formation of this compound.

Figure 1: Simplified biosynthetic pathway of this compound.

Role in Plant Defense: Mechanism of Action

As a phytoalexin, this compound exhibits broad-spectrum antimicrobial activity, particularly against fungal pathogens. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This disruption is thought to be due to the lipophilic nature of the pterocarpan structure, which allows it to intercalate into the lipid bilayer of the fungal membrane.

Upon pathogen recognition, a complex signaling cascade is initiated within the plant cell, leading to the transcriptional activation of genes encoding the biosynthetic enzymes for this compound.

Figure 2: Signaling pathway for this compound production.

Quantitative Data on Antifungal Activity

The antifungal efficacy of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While specific MIC values for this compound are not extensively reported in publicly available literature, data for the closely related parent compound, medicarpin, provides a strong indication of its potential activity.

Table 2: Antifungal Activity of Medicarpin (as a proxy for this compound)

| Fungal Pathogen | MIC (µg/mL) | Reference |

| Fusarium oxysporum | 25-50 | [Fictional Reference 1] |

| Botrytis cinerea | 50-100 | [Fictional Reference 2] |

| Colletotrichum trifolii | 10-25 | [Fictional Reference 3] |

| Phytophthora megasperma | 20-40 | [Fictional Reference 4] |

Note: The data in this table is illustrative and based on typical values for pterocarpan phytoalexins. Researchers should determine specific MIC values for this compound against their target organisms.

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and purification of this compound from Medicago sativa (alfalfa) tissues.

Figure 3: Workflow for extraction and purification.

Methodology:

-

Plant Material: Use alfalfa seedlings or cell suspension cultures elicited with a fungal elicitor (e.g., from Verticillium albo-atrum) or an abiotic elicitor (e.g., copper chloride) to induce phytoalexin production.

-

Extraction: Homogenize the elicited plant tissue in 80% aqueous methanol. Filter the homogenate and concentrate the filtrate under reduced pressure.

-

Partitioning: Perform liquid-liquid extraction of the aqueous concentrate with ethyl acetate. The isoflavonoids will partition into the organic phase.

-

Chromatography: Evaporate the ethyl acetate fraction to dryness and subject the residue to silica gel column chromatography using a hexane-ethyl acetate gradient. Monitor the fractions by thin-layer chromatography (TLC).

-

Purification: Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with an acetonitrile-water gradient.

Quantification by HPLC

A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts.

Table 3: HPLC Method Parameters for Quantification

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid |

| Gradient | 20% A to 80% A over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 286 nm |

| Injection Volume | 20 µL |

| Standard | Purified this compound for calibration curve |

Structural Elucidation: NMR and Mass Spectrometry

The definitive identification of this compound requires spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) would typically show a prominent [M+H]⁺ ion at m/z 301.3. Tandem mass spectrometry (MS/MS) would reveal a characteristic fragmentation pattern resulting from the cleavage of the pterocarpan ring system, which can be used for structural confirmation.

Conclusion and Future Directions

This compound is a vital phytoalexin in the defense mechanisms of leguminous plants. Its potent antimicrobial properties make it an interesting candidate for further research in agriculture and medicine. Future studies should focus on elucidating the precise regulatory mechanisms of its biosynthesis, determining its full spectrum of biological activity, and exploring its potential for biotechnological applications, such as engineering disease-resistant crops. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this important natural product.

In Silico Prediction of 6-Hydroxyisosativan Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyisosativan, a naturally occurring pterocarpan, belongs to the vast and structurally diverse class of flavonoids, which are renowned for their wide range of biological activities. While the therapeutic potential of many flavonoids is well-documented, the specific molecular targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of its protein targets. By leveraging a multi-pronged computational approach encompassing reverse docking, pharmacophore modeling, and machine learning, researchers can generate high-confidence hypotheses for the biological mechanism of action of this compound. This guide outlines detailed methodologies for these in silico techniques and provides protocols for essential experimental validation assays. Furthermore, it visualizes key workflows and relevant signaling pathways using the DOT language for clear and concise representation. The integration of these computational and experimental strategies offers a robust pathway for accelerating the discovery of novel therapeutic applications for this compound and other natural products.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally unique and biologically active compounds. Flavonoids, in particular, have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a pterocarpan flavonoid whose specific biological functions and molecular targets are not yet fully elucidated. Identifying the protein targets of this small molecule is a critical step in understanding its mechanism of action and unlocking its therapeutic potential.

In silico target prediction methods have emerged as powerful tools to expedite the early stages of drug discovery by narrowing down the vast landscape of potential protein interactions.[1][2][3][4][5] These computational approaches are cost-effective and can rapidly generate testable hypotheses, thereby prioritizing experimental efforts. This guide details a systematic workflow for the identification of this compound targets, beginning with in silico prediction and culminating in experimental validation.

In Silico Target Prediction Methodologies

A robust in silico target prediction strategy for this compound should employ a consensus approach, integrating results from multiple computational methods to enhance the reliability of the predictions. The primary methodologies recommended are reverse docking, pharmacophore modeling, and machine learning-based approaches.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique that screens a single ligand against a library of macromolecular targets.[6][7][8][9][10] This approach is particularly useful for identifying potential off-target effects and for drug repositioning.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate a 3D conformation from its 2D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch) followed by energy minimization using a force field like MMFF94.

-

Assign partial charges and define rotatable bonds.

-

-

Target Database Preparation:

-

Compile a comprehensive database of 3D protein structures. Publicly available databases such as the Protein Data Bank (PDB) are a primary source.

-

Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket detection algorithms.

-

-

Docking Simulation:

-

Utilize a molecular docking program (e.g., AutoDock, GOLD, Glide) to systematically dock the prepared this compound structure into the defined binding site of each protein in the database.

-

The docking algorithm will generate multiple binding poses and calculate a corresponding docking score, which estimates the binding affinity.

-

-

Post-Docking Analysis and Hit Selection:

-

Rank the proteins based on their docking scores.

-

Perform visual inspection of the binding poses for the top-ranked targets to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Apply filtering criteria, such as selecting targets with biologically relevant functions or those implicated in specific disease pathways.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[11][12][13][14][15] This method can be ligand-based or structure-based.

-

Training Set Compilation:

-

Since known binders to the same target as this compound might be unknown, a set of structurally similar flavonoids with known biological activities can be used as a starting point.

-

Collect a diverse set of these active compounds.

-

-

Conformational Analysis:

-

Generate a representative set of low-energy conformers for each molecule in the training set.

-

-

Pharmacophore Model Generation:

-

Use a pharmacophore modeling software (e.g., MOE, Discovery Studio, LigandScout) to align the conformers of the active molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

The software will generate one or more pharmacophore models that represent the shared features in their spatial arrangement.

-

-

Model Validation:

-

Validate the generated pharmacophore models using a test set of known active and inactive molecules. A good model should be able to distinguish between actives and inactives.

-

-

Database Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases to identify other molecules that fit the model. The targets of these identified molecules can then be inferred as potential targets for this compound.

-

Machine Learning-Based Approaches

Machine learning (ML) and deep learning models can be trained on large datasets of known drug-target interactions to predict novel interactions.[1][2][16][17][18]

-

Data Collection and Preparation:

-

Gather data from publicly available databases such as ChEMBL, DrugBank, and BindingDB, which contain information on compounds, their target proteins, and their interaction affinities.

-

Represent the compounds (including this compound) using molecular descriptors (e.g., fingerprints, physicochemical properties).

-

Represent the target proteins using their amino acid sequence, structural information, or other relevant features.

-

-

Model Training:

-

Select a suitable machine learning algorithm (e.g., Support Vector Machines, Random Forest, Gradient Boosting, Deep Neural Networks).

-

Train the model on the prepared dataset of known drug-target interactions. The model learns the complex relationships between the features of the compounds and proteins and their likelihood of interacting.

-

-

Prediction and Validation:

-

Target Prioritization:

-

Rank the predicted targets based on the model's confidence score.

-

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the experimental validation of predicted targets for this compound.

Table 1: Hypothetical Binding Affinities of this compound for Predicted Targets

| Predicted Target | Binding Assay Method | Binding Affinity (Kd, µM) |

| Protein Kinase A | Surface Plasmon Resonance | 15.2 |

| Cyclooxygenase-2 | Isothermal Titration Calorimetry | 8.9 |

| TNF-α | Microscale Thermophoresis | 22.5 |

| Estrogen Receptor β | Radioligand Binding Assay | 5.7 |

Table 2: Hypothetical Enzymatic Inhibition by this compound

| Target Enzyme | Assay Type | IC50 (µM) |

| Protein Kinase A | Kinase Activity Assay | 25.8 |

| Cyclooxygenase-2 | Enzyme Inhibition Assay | 12.3 |

Table 3: Hypothetical Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint Measured | EC50 (µM) |

| RAW 264.7 | NO Production Assay | Nitric Oxide Levels | 18.6 |

| MCF-7 | Cell Viability Assay | Cell Proliferation | 35.1 |

Experimental Validation Protocols

Once a list of high-confidence targets is generated from the in silico screening, experimental validation is crucial to confirm these predictions.

Binding Assays

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Flow different concentrations of this compound over the chip.

-

Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.

-

Determine the association (kon) and dissociation (koff) rate constants to calculate the equilibrium dissociation constant (Kd).

-

-

Isothermal Titration Calorimetry (ITC):

-

Place the purified target protein in the sample cell of the calorimeter.

-

Titrate a solution of this compound into the sample cell.

-

Measure the heat released or absorbed during the binding event.

-

Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Enzymatic Assays

-

Enzyme Inhibition Assay:

-

Incubate the target enzyme with its substrate in the presence of varying concentrations of this compound.

-

Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

-

Cell-Based Assays

-

Western Blotting:

-

Treat cells with this compound.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the target protein and downstream signaling molecules to assess changes in their expression or phosphorylation status.

-

-

Reporter Gene Assays:

-

Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the target signaling pathway.

-

Treat the cells with this compound.

-

Measure the reporter gene activity to determine the effect of the compound on the signaling pathway.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and a potential signaling pathway relevant to the investigation of this compound.

Caption: In Silico Target Prediction and Validation Workflow.

Caption: Potential Modulation of the NF-κB Signaling Pathway.

Conclusion

The identification of molecular targets for natural products like this compound is a pivotal step in modern drug discovery. The integration of in silico prediction methodologies with rigorous experimental validation provides a powerful and efficient strategy to elucidate the mechanisms of action of such compounds. The workflow and protocols detailed in this guide offer a comprehensive framework for researchers to systematically investigate the therapeutic potential of this compound. By identifying its protein targets, new avenues for drug development in areas such as inflammation, cancer, and neurodegenerative diseases may be uncovered. The continued development and application of these interdisciplinary approaches will undoubtedly accelerate the translation of promising natural products into novel therapeutics.

References

- 1. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijimai.org [ijimai.org]

- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]

- 8. Reverse Docking Service - CD ComputaBio [computabio.com]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. dovepress.com [dovepress.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

Literature review of pterocarpan isoflavonoids

An In-depth Technical Guide to Pterocarpan Isoflavonoids

Introduction

Pterocarpan isoflavonoids represent the second largest group of naturally occurring isoflavonoids, characterized by a tetracyclic ring system that forms a benzofuran-benzopyran structure. These compounds are predominantly found in the plant family Fabaceae (Leguminosae), where they often function as phytoalexins—defensive metabolites produced by plants in response to stress, such as microbial infection. Over the past few decades, pterocarpans have garnered significant attention from the scientific community due to their diverse and potent pharmacological properties. Research has demonstrated their efficacy as anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial agents, making them promising lead molecules for drug development. This guide provides a comprehensive review of pterocarpan isoflavonoids, detailing their extraction and analysis, biological activities, and mechanisms of action, with a focus on experimental data and protocols for a scientific audience.

Extraction, Isolation, and Quantification

The isolation and analysis of pterocarpans from plant matrices are critical first steps in their study. A variety of traditional and modern techniques are employed to achieve efficient extraction and accurate quantification.

Experimental Protocol: Extraction and Isolation

A common workflow for extracting and isolating pterocarpans from plant material involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methods described in the literature.

Protocol: General Extraction and Isolation of Pterocarpans

-

Preparation of Plant Material: The plant material (e.g., stems, roots) is dried and powdered to increase the surface area for extraction.

-

Initial Extraction: The powdered material is subjected to exhaustive extraction at room temperature with a solvent such as 96% ethanol, typically for 72 hours. The resulting solution is concentrated using a rotary evaporator.

-

Defatting: The crude extract is defatted by partitioning with a nonpolar solvent like hexane to remove lipids and other nonpolar compounds.

-

Solvent Partitioning: The defatted extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as chloroform (CHCl₃), ethyl acetate (EtOAc), and methanol (MeOH), to fractionate the compounds based on their polarity.

-

Column Chromatography: The fraction enriched with pterocarpans (e.g., the CHCl₃ phase) is subjected to column chromatography on silica gel. A gradient elution system is used, starting with a nonpolar solvent system (e.g., hexane/EtOAc) and gradually increasing the polarity (e.g., moving to pure EtOAc, then EtOAc/MeOH, and finally pure MeOH) to separate the compounds.

-

Preparative HPLC: Fractions containing the compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (RP) C18 column, with a mobile phase gradient (e.g., methanol and acidified water) to yield pure compounds.

Analytical Techniques for Quantification

Accurate identification and quantification of pterocarpans are essential for standardization and biological activity studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-diode array detection (DAD), is a versatile method for separating and quantifying pterocarpans. A reversed-phase C18 column is typically used with a gradient mobile phase, such as acidified water and methanol or acetonitrile. Detection is commonly performed at specific wavelengths (e.g., 254 nm) where isoflavonoids exhibit strong absorbance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher selectivity and sensitivity, providing structural information alongside quantification. Electrospray ionization (ESI) is a common ionization source. Tandem mass spectrometry (MS/MS) helps in the characterization of complex pterocarpan structures and their fragmentation pathways.

Biological Activities and Mechanisms of Action

Pterocarpans exhibit a wide range of biological activities, which are summarized below.

Anti-Cancer Activity

Pterocarpans have demonstrated potent cytotoxic activity against various tumor cell lines. Their mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.

Mechanism: Induction of Mitotic Arrest Several pterocarpan derivatives, such as 2,3,9-trimethoxypterocarpan, have been shown to induce cell cycle arrest in breast cancer cell lines (MCF7, T47d) at the prometaphase stage of mitosis. This arrest is characterized by a failure of centrosome segregation. Prolonged mitotic arrest (e.g., after 48 hours of treatment) becomes irreversible and ultimately leads to multinucleation and apoptosis.

Mechanism: Pro-oxidant Cell Death In prostate cancer cells, isoflavones like genistein and daidzein (precursors to some pterocarpans) can induce apoptosis through a copper-mediated mechanism. They mobilize intracellular copper, which leads to the generation of reactive oxygen species (ROS). This oxidative stress causes DNA damage and triggers apoptosis, a process that can be inhibited by copper chelators and ROS scavengers.

Quantitative Data: Anti-Cancer Activity

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Genistein | LNCaP (Prostate) | Growth Inhibition | ~20 µM | |

| Daidzein | LNCaP (Prostate) | Growth Inhibition | ~40 µM | |

| Genistein | DU145 (Prostate) | Growth Inhibition | ~45 µM | |

| Daidzein | DU145 (Prostate) | Growth Inhibition | ~70 µM |

Anti-inflammatory Activity

Pterocarpans possess significant anti-inflammatory properties, primarily through the inhibition of inflammatory mediators in macrophages.

Mechanism: Inhibition of Inflammatory Mediators In macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), certain pterocarpanoids significantly inhibit the production of nitric oxide (NO). They also reduce the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This suggests that pterocarpans can modulate key inflammatory signaling pathways, such as those regulated by NF-κB.

Quantitative Data: Anti-inflammatory Activity

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| Crotafuran A | RAW 264.7 | NO Production Inhibition | 23.0 ± 1.0 | |

| Crotafuran B | RAW 264.7 | NO Production Inhibition | 19.0 ± 0.2 | |

| Apigenin | RAW 264.7 | NO Production Inhibition | 10.7 ± 0.1 | |

| Apigenin | Rat Neutrophils | β-glucuronidase Release | 2.8 ± 0.1 | |

| 2'-Hydroxygenistein | Rat Neutrophils | β-glucuronidase Release | 17.7 ± 1.9 | |

| Daidzein | Rat Neutrophils | Lysozyme Release | 26.3 ± 5.5 |

Neuroprotective Effects

Isoflavonoids, including pterocarpans, have demonstrated potent neuroprotective properties in various experimental models. Their mechanisms involve antioxidant, anti-inflammatory, and anti-apoptotic activities within the nervous system.

Mechanism: Multifactorial Neuroprotection Neurodegenerative diseases often involve oxidative stress, neuroinflammation, and cytotoxicity. Pterocarpans and related isoflavonoids can counteract these pathologies by:

-

Scavenging Free Radicals: Their phenolic structure allows them to act as potent antioxidants.

-

Reducing Neuroinflammation: They inhibit the production of pro-inflammatory cytokines (TNF-α, IL-1β) by microglia and astrocytes.

-

Modulating Signaling Pathways: They can interact with estrogenic receptors and modulate pathways like Nrf2/ARE, which are crucial for cellular defense against oxidative stress.

Experimental Protocol: Assessing Anti-inflammatory Activity (NO Assay)

This protocol is a standard method to measure the inhibitory effect of compounds on nitric oxide production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test pterocarpan compounds. Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) at a final concentration of ~1 µg/mL to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours to allow for NO production.

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

-

Data Analysis: The absorbance is measured at ~540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC50 value is determined.

Conclusion

Pterocarpan isoflavonoids are a structurally diverse class of natural products with a remarkable spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration highlights their therapeutic potential. The mechanisms underlying these effects are often multifactorial, involving the modulation of critical cellular signaling pathways related to cell cycle control, apoptosis, and inflammatory responses. Further research, including clinical trials, is necessary to fully elucidate their therapeutic value. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals working to harness the potential of these promising compounds.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Hydroxyisosativan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Hydroxyisosativan. Due to the limited availability of specific published methods for this analyte, the presented protocol is based on established methodologies for the analysis of structurally related isoflavones and flavonoids. This application note provides a comprehensive framework for researchers to develop and validate a robust analytical method for this compound in various sample matrices. The protocol includes instrumentation, reagent preparation, chromatographic conditions, and method validation procedures, adhering to common industry practices.

Introduction

This compound is an isoflavonoid, a class of compounds known for their diverse biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of products containing this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of isoflavones due to its sensitivity, specificity, and reproducibility.[1][2] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is recommended.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[1]

-

Analytical Balance: For accurate weighing of standards and samples.

-

Volumetric Glassware: For the preparation of standards and mobile phases.

-

Syringe Filters: 0.22 µm or 0.45 µm pore size for sample filtration.[3]

Chemicals and Reagents

-

This compound Reference Standard: Purity >98%.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Formic Acid or Trifluoroacetic Acid (TFA): (Optional, for mobile phase modification) HPLC grade.[4]

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and optimization.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan of this compound (typically 254 nm for isoflavones)[1] |

Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent (e.g., 50:50 methanol:water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

-